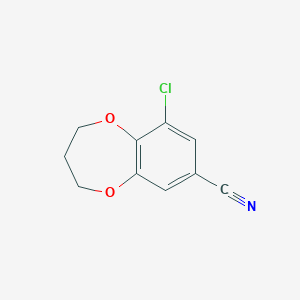

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile

Description

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRIILKHMRCTNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)C#N)Cl)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorophenol with ethylene glycol in the presence of an acid catalyst to form the benzodioxepine ring. Subsequent chlorination and nitrile formation steps are carried out using reagents such as thionyl chloride and sodium cyanide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Reduction: 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-amine.

Substitution: Various substituted benzodioxepine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Activity

Recent studies have highlighted the potential of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine derivatives as antipsychotic agents. A compound identified as D2AAK5, which incorporates this structure, has shown significant interactions with dopamine and serotonin receptors. These interactions suggest its potential efficacy in treating conditions such as schizophrenia and other mood disorders. The compound demonstrated anxiolytic properties in animal models and was effective in reducing amphetamine-induced hyperactivity .

Cognitive Enhancement

The compound's derivatives have also been investigated for their cognitive-enhancing effects. D2AAK5 and its analogs have been associated with improvements in memory processes in preclinical tests. This suggests that the compound may play a role in developing treatments for cognitive impairments related to neurodegenerative diseases .

Structural Studies

Molecular Characterization

The structural features of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine derivatives have been extensively characterized using techniques like X-ray crystallography. These studies reveal insights into the molecular conformation and binding interactions with biological targets. For instance, the halogen bonding interactions between the chlorine atom of D2AAK5 and specific amino acids in receptor binding sites have been documented, providing a basis for further drug design .

Behavioral Research

Animal Model Studies

Behavioral studies involving 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine derivatives have shown promising results in modulating locomotor activity and anxiety-related behaviors in mice. Significant changes were observed following administration of D2AAK5 and its analogs at specific dosages, indicating their potential utility in behavioral pharmacology .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential antipsychotic activity; cognitive enhancement effects observed in animal models |

| Structural Studies | Detailed molecular characterization; significant receptor interactions documented |

| Behavioral Research | Modulation of locomotor activity; anxiolytic effects confirmed through behavioral assays |

Case Studies

Several case studies illustrate the applications of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine derivatives:

- D2AAK5 Compound Study : This study focused on the synthesis and behavioral evaluation of D2AAK5 as a potential antipsychotic agent. The results indicated significant anxiolytic effects and improved memory functions when tested against control groups .

- Receptor Interaction Analysis : A detailed analysis of the binding interactions between D2AAK compounds and serotonin receptors demonstrated that these compounds maintain stable interactions over time during molecular dynamics simulations, suggesting their viability as drug candidates for psychiatric disorders .

Mechanism of Action

The mechanism of action of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs within the Benzodioxepine Family

Key structural analogs of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile include derivatives with varying functional groups on the benzodioxepine scaffold:

Key Observations :

- The nitrile group in 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile distinguishes it from the amine and carboxylic acid derivatives. Nitriles are electron-withdrawing groups that can influence reactivity and binding interactions in drug design.

- The chlorine substituent at position 9 may enhance lipophilicity and metabolic stability compared to unsubstituted analogs.

Functional Analogs in Heterocyclic Pharmacology

Benzothiadiazine Derivatives (IDRA 21 and Cyclothiazide)

Benzothiadiazines, such as IDRA 21 and cyclothiazide, share a bicyclic structure with sulfur and nitrogen atoms and exhibit activity as AMPA receptor modulators:

Comparison with 9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile :

- While IDRA 21 and cyclothiazide target AMPA receptors, the benzodioxepine analog lacks direct evidence of similar activity.

- The nitrile group in the benzodioxepine derivative may confer distinct electronic properties compared to the sulfonamide or methyl groups in benzothiadiazines.

Pyrimidine and Thiazolo-Pyrimidine Derivatives

Carbonitrile-containing pyrimidine analogs (e.g., compounds 11a, 11b, and 12 in ) share functional group similarities:

Comparison :

- The nitrile group in these compounds is critical for π-π stacking or hydrogen bonding in biological targets. Similar interactions may occur with 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile.

- Synthesis yields (~68%) for these analogs are comparable to typical benzodioxepine derivatives, suggesting feasible scalability for the target compound.

Biological Activity

9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile (CAS No. 855991-71-8) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, focusing on its pharmacological implications and potential therapeutic applications.

The molecular formula of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile is , with a molecular weight of 228.63 g/mol. The compound features a benzodioxepine structure that is significant in various biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.63 g/mol |

| CAS Number | 855991-71-8 |

Synthesis

The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine derivatives involves several chemical reactions, including chlorination and cyclization processes. The synthetic pathway typically starts with commercially available precursors like vanillin or related aromatic compounds, followed by specific modifications to introduce the dioxepine structure.

Pharmacological Implications

Recent studies have highlighted the potential of benzodioxepine derivatives in treating various neurological disorders. For instance, research indicates that compounds similar to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine exhibit significant activity at serotonin receptors, which are crucial in mood regulation and anxiety management .

Case Study: D2AAK5 Compound

In one study investigating related compounds (D2AAK5), it was found that these derivatives demonstrated promising effects on locomotor activity in animal models. The administration of D2AAK5 resulted in a significant decrease in spontaneous locomotor activity at specific dosages, indicating potential anxiolytic effects .

The mechanism by which these compounds exert their biological effects often involves interaction with neurotransmitter systems. For example, molecular modeling studies have shown that D2AAK5 maintains interactions with serotonin receptors during simulations, suggesting a robust binding affinity that could translate to therapeutic efficacy .

Research Findings

A summary of key findings from recent studies on the biological activity of benzodioxepine derivatives is presented below:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile, and how can regioselectivity be controlled?

- Methodology : The synthesis of benzodioxepine derivatives often employs palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling (using aryl boronic acids) or Buchwald-Hartwig amination can introduce substituents like cyano or chloro groups at specific positions. Evidence from analogous compounds (e.g., 8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine) suggests that regioselectivity is achieved via steric and electronic directing effects of the benzodioxepine backbone .

- Key Considerations : Use Pd(PPh₃)₄ as a catalyst under inert atmospheres (argon) and reflux conditions in 1,4-dioxane or THF. Monitor reaction progress via TLC or LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Melting Point Analysis : Compare observed mp (e.g., 143–146°C for the carboxylic acid analog) with literature values to assess purity .

- Spectroscopy :

- ¹H-NMR : Look for characteristic shifts (e.g., aromatic protons at δ 7.2–8.3 ppm, methylene protons in the dioxepine ring at δ 2.5–3.5 ppm) .

- IR : Identify C≡N (2250 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M]⁺•) with calculated molecular weights (e.g., C₁₀H₈ClNO₂: 209.63 g/mol) .

Q. What are the common functionalization strategies for benzodioxepine scaffolds?

- Methodology :

- Cyano Group Modification : Hydrolysis to carboxylic acids (e.g., 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, mp 143–146°C) using acidic or basic conditions .

- Chloro Substitution : Nucleophilic aromatic substitution (e.g., with amines or alkoxides) under catalytic Cu(I) or Pd conditions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for this compound?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. For example, the cyano group’s electron-withdrawing effect may direct substitution to the 9-position .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents enhance Pd-catalyzed couplings) .

Q. How can contradictory spectral data (e.g., NMR shifts) in literature be resolved?

- Methodology :

- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., ring puckering in the dioxepine moiety) that cause signal broadening .

- Isotopic Labeling : Use ¹³C-labeled analogs to confirm assignments of overlapping signals (e.g., aromatic carbons adjacent to the cyano group) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.